molecular formula C3H6O3 B166299 Methoxyacetic acid CAS No. 625-45-6

Methoxyacetic acid

Cat. No. B166299
CAS RN: 625-45-6
M. Wt: 90.08 g/mol
InChI Key: RMIODHQZRUFFFF-UHFFFAOYSA-N
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Description

Methoxyacetic acid is a derivative of acetic acid in which a hydrogen atom of the methyl group is replaced by a methoxy group . It is also known as 2-Methoxyacetic acid or Methyl glycolic acid .


Synthesis Analysis

Methoxyacetic acid can be prepared by reacting monochloroacetic acid with sodium methylate, in a methanolic solvent at increased temperature . Another common procedure by industrial standards is the oxidation of methyl glycol with air or oxygen in the presence of platinum catalysts in a relatively high (10–30%) aqueous solution at a pH value of ≤ 7 and temperatures around 50 °C .


Molecular Structure Analysis

The molecular formula of Methoxyacetic acid is C3H6O3 . It can be understood as a methyl ether of glycolic acid .


Chemical Reactions Analysis

Methoxyacetic acid can react with other compounds. For example, it can react with each mole of monochloroacetic acid with sodium methylate .


Physical And Chemical Properties Analysis

Methoxyacetic acid is a clear, colorless, viscous, and corrosive liquid with a pungent odor . It has a density of 1.1768 g/cm^3, a melting point of 7–9 °C, and a boiling point of 202–204 °C . It is soluble in water, ethanol, and diethyl ether .

Scientific Research Applications

1. Enhancement of Nuclear Receptor Activity

Methoxyacetic acid (MAA) enhances the transcriptional efficacy of ligand-activated nuclear hormone receptors by acting as an activator of p42/p44 mitogen-activated protein kinase and as an inhibitor of histone deacetylases. This dual mechanism of action positions MAA as a potential hormone sensitizer (Jansen et al., 2004).

2. Inhibitory Effects on Cancer Cells

MAA suppresses prostate cancer cell growth through induction of apoptosis and cell cycle arrest, particularly at the G1 phase. It acts by down-regulating anti-apoptotic genes and activating caspases, suggesting potential therapeutic applications for prostate cancer (Parajuli et al., 2014).

3. Impairment in Axial Elongation Morphogenesis

MAA impairs axial elongation morphogenesis in mouse gastruloids, a process dependent on retinoic acid signaling. This action occurs through the inhibition of histone deacetylase, shedding light on the molecular mechanisms of MAA's teratogenic effects (Li & Marikawa, 2020).

4. Link to Limb Teratogenicity

MAA has been linked to limb teratogenicity in mice, involving the downregulation of proteins like the laminin binding protein p40 in forelimb buds. This insight into the molecular pathways of MAA's teratogenic effects could inform risk assessment strategies (Ruyani et al., 2003).

5. Germ Cell Apoptosis in Rats

MAA induces germ cell apoptosis in rats, associated with histone hyperacetylation. This suggests a possible role in disrupting spermatogenesis, highlighting the need for further research on the reproductive toxicology of MAA (Wade et al., 2008).

Safety And Hazards

Methoxyacetic acid is considered hazardous. It is moderately toxic by ingestion and is an experimental teratogen . It causes severe skin burns and eye damage . It may cause respiratory irritation and may damage fertility or the unborn child .

Future Directions

Methoxyacetic acid is a human xenobiotic metabolite, an apoptosis inducer, a mutagen, and an antineoplastic agent . It has considerable reprotoxic potential and is only registered as an intermediate product for industrial purposes under strictly controlled conditions . For consumer applications, such as for the cleaning and decalcification of surfaces, the substance must be substituted by safe alternatives .

Relevant Papers

Several papers have been published on Methoxyacetic acid. For example, a paper titled “Gas chromatographic determination of methoxyacetic and …” presents a new method developed by gas chromatography equipped with a mass spectrometry (GC-MS) system for the simultaneous urine analysis of eight acids . Another paper titled “Methoxyacetic acid inhibits histone deacetylase and impairs axial …” discusses how Methoxyacetic acid is a primary metabolite of the widely used organic solvent and plasticizer, methoxyethanol and dimethoxyethyl phthalate, respectively .

properties

IUPAC Name

2-methoxyacetic acid
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InChI

InChI=1S/C3H6O3/c1-6-2-3(4)5/h2H2,1H3,(H,4,5)
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InChI Key

RMIODHQZRUFFFF-UHFFFAOYSA-N
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Canonical SMILES

COCC(=O)O
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Molecular Formula

C3H6O3
Record name METHOXYACETIC ACID
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Related CAS

50402-70-5 (hydrochloride salt)
Record name Methoxyacetic acid
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DSSTOX Substance ID

DTXSID1031591
Record name Methoxyacetic acid
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Molecular Weight

90.08 g/mol
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Physical Description

Methoxyacetic acid is a colorless liquid. (NTP, 1992), Liquid, Colorless liquid; [CAMEO]
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Record name Acetic acid, 2-methoxy-
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Boiling Point

397 to 399 °F at 760 mmHg (NTP, 1992)
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Flash Point

greater than 235 °F (NTP, 1992), Flash Point > 235 °F
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Solubility

greater than or equal to 100 mg/mL at 66 °F (NTP, 1992), 1000 mg/mL at 20 °C
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Density

1.177 at 68 °F (NTP, 1992) - Denser than water; will sink
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Vapor Pressure

1 mmHg at 126.5 °F ; 40 mmHg at 252 °F; 400 mmHg at 363.6 °F (NTP, 1992)
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Product Name

Methoxyacetic acid

CAS RN

625-45-6
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Melting Point

45.9 °F (NTP, 1992), 7.7 °C
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Synthesis routes and methods I

Procedure details

The method of claim 10 further including the step of contacting the thus-formed (1S,2S)-2-[2-{[3-(1H-benzimidazol-2-yl)propyl]methylamino}ethyl]-6-fluoro-1-isopropyl-1,2,3,4-tetrahydronaphthalen-2-ol with methoxyacetic acid or an activated derivative of methoxyacetic acid to form (1S,2S)-2-[2-{[3-(1H-benzimidazol-2-yl)propyl]methylamino}ethyl]-6-fluoro-1-isopropyl-1,2,3,4-tetrahydronaphthalen-2-yl methoxyacetate.
Name
(1S,2S)-2-[2-{[3-(1H-benzimidazol-2-yl)propyl]methylamino}ethyl]-6-fluoro-1-isopropyl-1,2,3,4-tetrahydronaphthalen-2-ol
Quantity
0 (± 1) mol
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Synthesis routes and methods II

Procedure details

The method of claim 9 further including the step of contacting the thus-formed 2-[2-{[3-(1H-benzimidazol-2-yl)propyl]methylamino}ethyl]-6-fluoro-1-isopropyl-1,2,3,4-tetrahydronaphthalen-2-ol with methoxyacetic acid or an activated derivative of methoxyacetic acid to form 2-[2-{[3-(1H-benzimidazol-2-yl)propyl]methylamino}ethyl]-6-fluoro-1-isopropyl-1,2,3,4-tetrahydronaphthalen-2-yl methoxyacetate.
Name
2-[2-{[3-(1H-benzimidazol-2-yl)propyl]methylamino}ethyl]-6-fluoro-1-isopropyl-1,2,3,4-tetrahydronaphthalen-2-ol
Quantity
0 (± 1) mol
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Citations

For This Compound
3,630
Citations
RR Miller, RE Carreon, JT Young… - Toxicological …, 1982 - academic.oup.com
… These toxicological properties of methoxyacetic acid are … result of in vivo bioactivation of EGME to methoxyacetic acid. … have confirmed that methoxyacetic acid is present in urine of …
Number of citations: 122 academic.oup.com
JD George, JR Reel, CB Myers - … Health Perspectives Supplements, 1997 - ncbi.nlm.nih.gov
… Thus, methoxyacetic acid was clearly toxic to the reproductive processes of both sexes when tested at concentrations that produced modest to significant reductions in water …
Number of citations: 2 www.ncbi.nlm.nih.gov
PJ Beattie, MJ Brabec - Journal of Biochemical Toxicology, 1986 - Wiley Online Library
… The toxicity of these compounds is believed to be due to their metabolites, methoxyacetic acid (MAA) and ethoxyacetic acid (EAA). Since the primary targets of EGME and EGEE appear …
Number of citations: 23 onlinelibrary.wiley.com
L Aasmoe, M Mathiesen, G Sager - Xenobiotica, 1999 - Taylor & Francis
1. The pharmacokinetics of methoxyacetic acid (MAA) and ethoxyacetic acid (EAA) have been determined in the male and female rat following bolus intravenous administration at 100 …
Number of citations: 20 www.tandfonline.com
F Welsch, RB Sleet, JA Greene - Journal of Biochemical …, 1987 - Wiley Online Library
The ethylene glycol ether 2‐methoxyethanol (ME) and its oxidation product methoxyacetic acid (MAA) are selective embryotoxins and equipotent as inducers of digit malformations …
Number of citations: 51 onlinelibrary.wiley.com
JM Duignan, F Welsch - Toxicology and applied pharmacology, 1992 - Elsevier
… The pharmacokinetic profiles of 2-methoxyacetic acid (ZMAA), the proximate toxic metabolite of 2-ME, were quantitated, generating peak concentration (C,,,,) and total 2-MAA exposure …
Number of citations: 47 www.sciencedirect.com
NA Brown, D Holt, M Webb - Toxicology letters, 1984 - Elsevier
Intraperitoneal (ip) administration of methoxyacetic acid (MAA) to rats on Day 8, 10, 12 or 14 of pregnancy was embryolethal and teratogenic. Skeletal anomalies, hydrocephalus and …
Number of citations: 88 www.sciencedirect.com
LH LI, RN WINE, RE CHAPIN - Journal of Andrology, 1996 - Wiley Online Library
… studies found that 2‐ME‐induced germ cell death seen in vivo could be faithfully mimicked in vitro only in cultured seminiferous tubules, using the active metabolite methoxyacetic acid (…
Number of citations: 91 onlinelibrary.wiley.com
EJ Strojny, RT Iwamasa, LK Frevel - Journal of the American …, 1971 - ACS Publications
… We have studied the direct oxidation of 2-methoxyethanol to 2-methoxyacetic acid by nitric … we measured the disappearance of 2-methoxyethanol, the appearance of methoxyacetic acid…
Number of citations: 39 pubs.acs.org
EJ O'flaherty, H Nau, D McCandless, RP Beliles… - …, 1995 - Wiley Online Library
Methoxyacetic acid (MAA), a weak acid with a pKa of 3.57, was used to test the broad hypothesis that distribution of weak acids in maternal and fetal tissues is determined principally by …
Number of citations: 15 onlinelibrary.wiley.com

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